molecular formula C17H18FN3O B7634140 N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide

N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide

Cat. No. B7634140
M. Wt: 299.34 g/mol
InChI Key: IJWKNMHVGMNUAG-UHFFFAOYSA-N
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Description

N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FLAP inhibitor and is used to prevent the production of leukotrienes, which are inflammatory molecules that play a role in various diseases.

Mechanism of Action

The mechanism of action of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide involves the inhibition of FLAP, which is an enzyme that plays a crucial role in the production of leukotrienes. By inhibiting FLAP, this compound prevents the production of leukotrienes, which are inflammatory molecules that play a role in various diseases.
Biochemical and Physiological Effects:
N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide has several biochemical and physiological effects. This compound has been shown to reduce inflammation and prevent the development of various diseases such as asthma, arthritis, and inflammatory bowel disease. It also has a significant impact on the immune system, as it prevents the production of leukotrienes, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide in lab experiments include its ability to inhibit FLAP, which is crucial in the production of leukotrienes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can impact the results of lab experiments.

Future Directions

There are several future directions for the use of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide in scientific research. One of the potential applications is in the development of new drugs for the treatment of various diseases such as asthma, arthritis, and inflammatory bowel disease. This compound can also be used to study the role of leukotrienes in various diseases and to identify new targets for drug development. Additionally, future research can focus on the optimization of the synthesis method for this compound to improve its yield and reduce its toxicity.

Synthesis Methods

The synthesis of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate to form 1-(3-fluorophenyl)-3-oxobutan-1-yl hydrazine. This intermediate is then reacted with cyclopentanone to form N-(1-(3-fluorophenyl)-3-oxobutan-2-yl)cyclopentanecarboxamide. Finally, this compound is reacted with ethyl bromoacetate to form N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide.

Scientific Research Applications

N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide has several potential applications in scientific research. One of the significant applications is in the field of inflammation research, where it is used as a FLAP inhibitor to prevent the production of leukotrienes. This compound has also shown potential in the treatment of various diseases such as asthma, arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-6-3-7-16(12-14)21-11-9-15(20-21)8-10-19-17(22)13-4-1-2-5-13/h3-4,6-7,9,11-12H,1-2,5,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWKNMHVGMNUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NCCC2=NN(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide

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